molecular formula C11H18FN3O B11745420 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine

Cat. No.: B11745420
M. Wt: 227.28 g/mol
InChI Key: KKZCICJQHRQEJH-UHFFFAOYSA-N
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Description

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is a synthetic organic compound that features a pyrazole ring substituted with a fluorine atom and a dimethyl group, as well as an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the fluorine and dimethyl groups. The oxolane ring is then attached through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles such as halides or amines. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine can be compared with other similar compounds, such as:

    1,3-dimethyl-5-fluoropyrazole: This compound shares the pyrazole ring structure but lacks the oxolane ring, making it less complex.

    Oxolane derivatives: Compounds with the oxolane ring but different substituents may have different properties and applications.

    Fluorinated pyrazoles: These compounds have similar fluorine substitution but may differ in other functional groups, affecting their reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H18FN3O

Molecular Weight

227.28 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C11H18FN3O/c1-8-10(11(12)15(2)14-8)7-13-6-9-4-3-5-16-9/h9,13H,3-7H2,1-2H3

InChI Key

KKZCICJQHRQEJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCC2CCCO2)F)C

Origin of Product

United States

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